molecular formula C8H7ClN2O3 B3338566 4-Chloro-3-nitrophenylacetamide CAS No. 98553-93-6

4-Chloro-3-nitrophenylacetamide

Cat. No.: B3338566
CAS No.: 98553-93-6
M. Wt: 214.6 g/mol
InChI Key: FPLQCHARENUDSW-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrophenylacetamide is an organic compound with the molecular formula C₈H₇ClN₂O₃ and a molecular weight of 214.606 g/mol . It is characterized by the presence of a chloro group at the 4-position and a nitro group at the 3-position on a phenyl ring, with an acetamide group attached to the phenyl ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-nitrophenylacetamide can be synthesized through a multi-step process involving the nitration of 4-chloroacetanilide followed by the acylation of the resulting nitro compound. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents, while the acylation step may involve the use of acetic anhydride or acetyl chloride under acidic or basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems may enhance efficiency and safety in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitrophenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, alkoxides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 4-Chloro-3-aminophenylacetamide.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

    Hydrolysis: 4-Chloro-3-nitrobenzoic acid and ammonia.

Scientific Research Applications

4-Chloro-3-nitrophenylacetamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-chloro-3-nitrophenylacetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chloro and nitro groups can participate in various interactions with the enzyme’s active site, while the acetamide group may form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrobenzoic acid
  • 4-Chloro-3-nitroaniline
  • 4-Chloro-3-nitrophenol

Comparison

4-Chloro-3-nitrophenylacetamide is unique due to the presence of the acetamide group, which imparts different chemical reactivity and biological activity compared to similar compounds like 4-chloro-3-nitrobenzoic acid (which has a carboxylic acid group) or 4-chloro-3-nitroaniline (which has an amino group). The acetamide group allows for different types of chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-(4-chloro-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c9-6-2-1-5(4-8(10)12)3-7(6)11(13)14/h1-3H,4H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLQCHARENUDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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